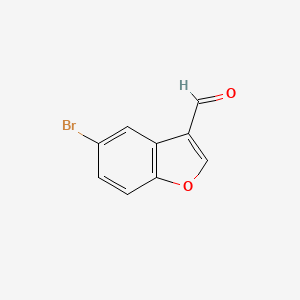

5-Bromobenzofuran-3-carbaldehyde

Description

Chemical Identity and Properties

5-Bromobenzofuran-3-carbaldehyde (CAS: 1194376-28-7) is a brominated benzofuran derivative with the molecular formula C₉H₅BrO₂ and a molecular weight of 225.04 g/mol . It exists as a yellow crystalline solid under standard conditions and requires storage in a sealed, dry environment at room temperature (20–22°C) to maintain stability .

Applications and Safety

This compound is strictly designated for laboratory use, with explicit prohibitions against applications in pharmaceuticals, cosmetics, pesticides, or household/animal use . Its safety profile includes hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), necessitating precautions such as wearing protective gloves and eyewear .

Regulatory and Legal Considerations

Hoffman Fine Chemicals, the manufacturer, highlights compliance with regulations like the U.S. Toxic Substances Control Act (TSCA) and emphasizes that buyers must verify local legal requirements for procurement and use . The company also disclaims liability for patent infringements or damages arising from improper handling .

Properties

Molecular Formula |

C9H5BrO2 |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C9H5BrO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H |

InChI Key |

VILXERCFVATELQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzofuran-3-carbaldehyde typically involves the bromination of benzofuran followed by formylation. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the reaction of the brominated compound with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 5-Bromobenzofuran-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an alkyl group using organometallic reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4, ethanol

Substitution: NH3, organometallic reagents, solvents like THF or DMF

Major Products:

Oxidation: 5-Bromobenzofuran-3-carboxylic acid

Reduction: 5-Bromobenzofuran-3-methanol

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

5-Bromobenzofuran-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromobenzofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Differences

| Parameter | 5-Bromobenzofuran-3-carbaldehyde | Benzofuran-3-carbaldehyde | 5-Chlorobenzofuran-3-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 225.04 | 146.14 | 180.59 |

| Substituent | Bromine (Br) at position 5 | None | Chlorine (Cl) at position 5 |

| Reactivity | Bromine enhances electrophilic substitution | Less reactive due to no halogen | Chlorine offers moderate reactivity |

| Applications | Intermediate in organic synthesis | Flavor/fragrance industries | Pharmaceutical intermediates |

Research Findings

Halogen Effects: The bromine substituent in 5-Bromobenzofuran-3-carbaldehyde increases its molecular weight and polarizability compared to non-halogenated analogs like benzofuran-3-carbaldehyde. This enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex organic molecules .

Safety Profiles: Brominated compounds generally pose higher toxicity risks compared to their non-halogenated counterparts, aligning with the hazard statements (H302, H315, H319) documented for this compound .

Biological Activity

5-Bromobenzofuran-3-carbaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

5-Bromobenzofuran-3-carbaldehyde is classified as a benzofuran derivative, characterized by a fused benzene and furan ring structure. The compound features a bromine atom at the 5th position and an aldehyde functional group at the 3rd position, which enhances its reactivity and biological potential. Its molecular formula is .

The biological activity of 5-Bromobenzofuran-3-carbaldehyde can be attributed to several mechanisms:

- Enzyme Interaction : The aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This property is crucial for targeting specific enzymes involved in various diseases .

- Receptor Binding : The bromine atom may influence the compound's binding affinity to receptors, enhancing its effectiveness as a therapeutic agent .

Biological Activities

Research has identified several key biological activities associated with 5-Bromobenzofuran-3-carbaldehyde:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains, demonstrating significant inhibitory effects .

- Anticancer Potential : Preliminary investigations suggest that 5-Bromobenzofuran-3-carbaldehyde may possess anticancer properties, particularly through antiproliferative effects on cancer cell lines. For example, derivatives of benzofuran have shown increased activity against specific cancer types when modified at certain positions on the benzofuran ring .

Comparative Analysis with Similar Compounds

To understand the unique attributes of 5-Bromobenzofuran-3-carbaldehyde, a comparison with similar compounds is essential. The following table summarizes key differences in biological activity and structural features among selected benzofuran derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chlorobenzofuran-3-carbaldehyde | Chlorine atom at position 5 | Moderate antimicrobial activity |

| 5-Fluorobenzofuran-3-carbaldehyde | Fluorine atom at position 5 | Lower anticancer potential |

| 5-Iodobenzofuran-3-carbaldehyde | Iodine atom at position 5 | Enhanced binding affinity |

| 5-Bromobenzofuran-3-carbaldehyde | Bromine atom at position 5; aldehyde group | Significant antimicrobial and anticancer properties |

This comparison indicates that the presence of a bromine atom in 5-Bromobenzofuran-3-carbaldehyde contributes to its distinct reactivity and biological profile compared to its chloro, fluoro, and iodo counterparts .

Case Studies

Recent studies have highlighted the potential applications of 5-Bromobenzofuran-3-carbaldehyde in drug development:

- Anticancer Research : A study focused on synthesizing derivatives of benzofuran reported that modifications at the C–3 position significantly enhanced antiproliferative activity against various cancer cell lines . The introduction of substituents such as methoxy groups has been linked to increased efficacy.

- Antimicrobial Studies : In another investigation, researchers evaluated the antimicrobial properties of several benzofuran derivatives, including 5-Bromobenzofuran-3-carbaldehyde. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.